1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
Overview
Description
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H11N3O4. This compound is characterized by a pyrazole ring substituted with a methyl group at position 1, a nitro group at position 4, a propyl group at position 3, and a carboxylic acid group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid typically involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out by adding 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to a mixture of concentrated nitric acid and sulfuric acid. The reaction mixture is heated at 100°C for 16 hours, followed by pouring the reaction solution into ice water to precipitate the product. The solid precipitate is then collected by vacuum filtration and crystallized from acetone to obtain the desired compound in a yield of 79.6% .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the described laboratory synthesis can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Reduction of the nitro group: 1-Methyl-4-amino-3-propyl-1H-pyrazole-5-carboxylic acid.
Reduction of the carboxylic acid group: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-methanol.
Scientific Research Applications
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: Lacks the nitro group, which may result in different chemical and biological properties.
1-Methyl-4-amino-3-propyl-1H-pyrazole-5-carboxylic acid:
1-Methyl-4-nitro-3-ethyl-1H-pyrazole-5-carboxylic acid: The ethyl group instead of the propyl group may affect the compound’s properties.
Uniqueness: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
2-methyl-4-nitro-5-propylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-4-5-6(11(14)15)7(8(12)13)10(2)9-5/h3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFORSNBMYCLGIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373029 | |
Record name | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139756-00-6 | |
Record name | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139756-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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